molecular formula C13H18ClNO B7840875 2-(5-Chloro-2-ethoxyphenyl)piperidine

2-(5-Chloro-2-ethoxyphenyl)piperidine

Cat. No.: B7840875
M. Wt: 239.74 g/mol
InChI Key: MYIBAFWQCUCAJD-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-ethoxyphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 5-chloro-2-ethoxyphenyl group attached to the piperidine ring imparts unique chemical and physical properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-ethoxyphenyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-ethoxybenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or toluene. The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-component reactions using ionic liquids as catalysts. These reactions are advantageous due to their high yields, short reaction times, and environmentally friendly conditions. The use of ionic liquids also allows for easy separation and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-ethoxyphenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Chloro-2-ethoxyphenyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-ethoxyphenyl)piperidine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-2-methoxyphenyl)piperidine
  • 2-(5-Chloro-2-ethoxyphenyl)pyrrolidine
  • 2-(5-Chloro-2-ethoxyphenyl)morpholine

Uniqueness

2-(5-Chloro-2-ethoxyphenyl)piperidine is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(5-chloro-2-ethoxyphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-2-16-13-7-6-10(14)9-11(13)12-5-3-4-8-15-12/h6-7,9,12,15H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIBAFWQCUCAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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